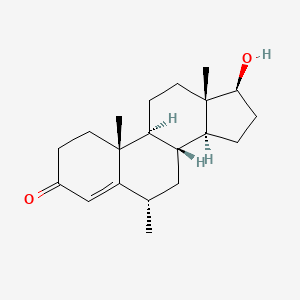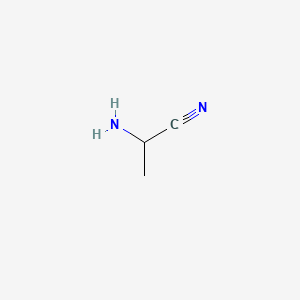
4,4-Bis(4-Fluorphenyl)butansäure
Übersicht
Beschreibung
4,4-Bis(4-fluorophenyl)butyric acid, also known as 4,4-Bis(4-fluorophenyl)butyric acid, is a useful research compound. Its molecular formula is C16H14F2O2 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Bis(4-fluorophenyl)butyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Bis(4-fluorophenyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Bis(4-fluorophenyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
SHMT-Inhibition
4,4-Bis(4-Fluorphenyl)butansäure: wurde als Inhibitor der Serin-Hydroxymethyltransferase (SHMT) identifiziert, einem Enzym, das am Folatstoffwechselweg beteiligt ist {svg_1}. SHMT spielt eine entscheidende Rolle im Ein-Kohlenstoff-Stoffwechsel, der für die DNA-Synthese und -Reparatur unerlässlich ist. Durch die Inhibition von SHMT kann diese Verbindung verwendet werden, um verschiedene Aspekte des Zellstoffwechsels zu untersuchen, und sie hat potenzielle therapeutische Auswirkungen in der Krebsbehandlung, bei der der Folatstoffwechsel häufig dysreguliert ist.
Kristallographie und Strukturanalyse
Die Verbindung wurde bei Einzelkristalluntersuchungen und Hirshfeld-Oberflächenuntersuchungen eingesetzt {svg_2}. Diese Studien sind entscheidend für das Verständnis der molekularen und kristallinen Struktur neuer Derivate, was die Entwicklung neuer Verbindungen mit gewünschten physikalischen und chemischen Eigenschaften weiter unterstützen kann. Die detaillierte Strukturanalyse kann auch zur Entwicklung von Medikamenten beitragen, indem sie Einblicke in die Bindungsinteraktionen innerhalb von Zielstellen liefert.
Synthese organischer Liganden
Carbonsäuren wie This compound sind wichtige organische Liganden in der Koordinationschemie {svg_3}. Sie können Komplexe mit einer Vielzahl von Übergangsmetallen bilden, die in der Biochemie und Katalyse weit verbreitet sind. Die Fähigkeit, einzähnige, zweizähnige und verbrückende Bindungen zu bilden, macht sie vielseitig einsetzbar, um komplexe Strukturen mit spezifischen Funktionen zu erzeugen.
Medizinische Chemie
Derivate von Carbonsäuren haben ein breites Spektrum an medizinischen Anwendungen gezeigt {svg_4}. So könnte This compound zur Herstellung von organischen Kokristallen mit potenziellen Anwendungen in der medizinischen Chemie eingesetzt werden, z. B. als Antidiabetika zur Behandlung von nicht insulinabhängigem Diabetes mellitus.
Studien zu nicht-kovalenten Wechselwirkungen
Die Kristallpackung der Verbindung wird durch verschiedene nicht-kovalente Wechselwirkungen stabilisiert, die durch eine Hirshfeld-Oberflächenanalyse untersucht werden können {svg_5}. Das Verständnis dieser Wechselwirkungen ist entscheidend für die Entwicklung neuer Materialien und Medikamente, da sie eine bedeutende Rolle für die Stabilität und die Eigenschaften von molekularen Kristallen spielen.
Synthetische Chemie
This compound: wird in synthetischen Routen für verschiedene chemische Verbindungen verwendet {svg_6}. Sie dient als Baustein in der organischen Synthese, wo sie in verschiedene funktionelle Gruppen umgewandelt werden kann, was zu einer breiten Palette von Produkten mit vielfältigen Anwendungen in der Pharmazeutik und Materialwissenschaft führt.
Wirkmechanismus
Mode of Action
It has been suggested that the compound may act as a chemical chaperone and a histone deacetylase (hdac) inhibitor . As a chemical chaperone, it may help in the proper folding of proteins and prevent their aggregation. As an HDAC inhibitor, it may regulate gene expression by modifying the acetylation status of histones .
Biochemical Pathways
Given its potential role as an hdac inhibitor, it may influence pathways related to gene expression and protein function .
Result of Action
As a potential hdac inhibitor, it may influence gene expression and protein function, which could have various downstream effects on cellular processes .
Biochemische Analyse
Biochemical Properties
4,4-Bis(4-fluorophenyl)butyric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many compounds. The interaction between 4,4-Bis(4-fluorophenyl)butyric acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways in which it is involved .
Cellular Effects
The effects of 4,4-Bis(4-fluorophenyl)butyric acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4-Bis(4-fluorophenyl)butyric acid has been shown to affect the expression of genes involved in the regulation of cell growth and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4,4-Bis(4-fluorophenyl)butyric acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the binding of 4,4-Bis(4-fluorophenyl)butyric acid to cytochrome P450 can inhibit its activity, resulting in altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Bis(4-fluorophenyl)butyric acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4-Bis(4-fluorophenyl)butyric acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,4-Bis(4-fluorophenyl)butyric acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4,4-Bis(4-fluorophenyl)butyric acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. The interaction with cytochrome P450 can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, 4,4-Bis(4-fluorophenyl)butyric acid can influence the activity of other metabolic enzymes, further affecting the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 4,4-Bis(4-fluorophenyl)butyric acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 4,4-Bis(4-fluorophenyl)butyric acid can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 4,4-Bis(4-fluorophenyl)butyric acid is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The precise localization of 4,4-Bis(4-fluorophenyl)butyric acid within cells is essential for understanding its biochemical effects .
Eigenschaften
IUPAC Name |
4,4-bis(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNWJIAAVVXYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174702 | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-52-6 | |
| Record name | 4-Fluoro-γ-(4-fluorophenyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-bis(4-fluorophenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-BIS(4-FLUOROPHENYL)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1K3Z46J7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main metabolic pathway of pimozide in humans, and how is 4,4-Bis(4-fluorophenyl)butanoic acid involved?
A1: Pimozide is primarily metabolized via N-dealkylation in humans []. This process cleaves the pimozide molecule, resulting in two main metabolites: 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) and 4,4-Bis(4-fluorophenyl)butanoic acid [].
Q2: The research mentions that the formation of DHPBI from pimozide follows biphasic kinetics. What does this suggest about the enzymes involved?
A2: The biphasic kinetics observed in DHPBI formation implies the involvement of at least two different enzymes with varying affinities for pimozide []. The study identified these as high-affinity and low-affinity components, with CYP3A4 playing a major role in the high-affinity pathway [].
Q3: The provided research articles mention a specific challenge in the synthesis of 4,4-Bis(4-fluorophenyl)butanoic acid. What is this challenge, and what solution is proposed?
A3: The synthesis of 4,4-Bis(4-fluorophenyl)butanoic acid, often via a Friedel-Crafts reaction, can result in the formation of an undesired ortho isomer [, ]. This isomer poses a challenge in obtaining a pure product. To address this, a sulfonation method is proposed to selectively remove the ortho isomer, leading to a higher purity of the desired 4,4-Bis(4-fluorophenyl)butanoic acid [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















